REACTION_CXSMILES
|
[C:1]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][CH2:20][CH2:21][CH2:22][NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26].C(N(CC)CC)C.[N-]=C=S>CN(C)C=O>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([C:13]([NH:19][CH2:20][CH2:21][CH2:22][NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26])=[O:15])=[CH:16][CH:17]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
succinimidyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCCNC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μmol
|
Type
|
reactant
|
Smiles
|
Cl.NCCCNC(C(=C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
(18 hrs) at room temperature, centrifuged at 18,000 g for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The supernatant was incubated on a tube
|
Type
|
WAIT
|
Details
|
The mixture was then spun at 18,000 g for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
A 10-fold excess of acetone was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the mixture dried in vacuo
|
Type
|
CUSTOM
|
Details
|
were stored at −20° C. until use
|
Type
|
WAIT
|
Details
|
were stable for at least 12 months
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(=O)NCCCNC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |